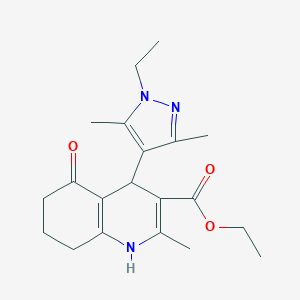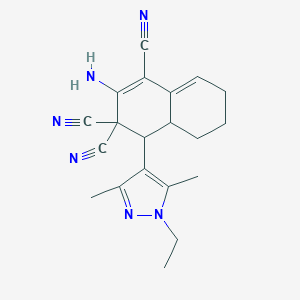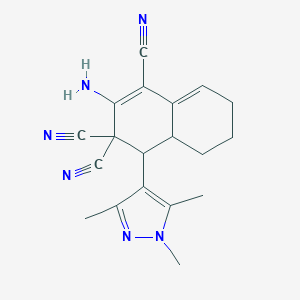
N-(6-acetyl-1,3-benzodioxol-5-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-acetyl-1,3-benzodioxol-5-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide, commonly known as ABT-594, is a synthetic compound that has been extensively studied for its potential use in pain management. ABT-594 is a highly potent and selective agonist of the nicotinic acetylcholine receptor (nAChR), which is known to play a key role in the modulation of pain.
Mécanisme D'action
ABT-594 acts as a highly potent and selective agonist of the N-(6-acetyl-1,3-benzodioxol-5-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide, which is known to play a key role in the modulation of pain. By activating the this compound, ABT-594 is able to produce analgesia without the side effects associated with traditional opioid analgesics.
Biochemical and Physiological Effects:
ABT-594 has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, hypothermia, and antinociception. It has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ABT-594 is its highly potent and selective agonist activity at the N-(6-acetyl-1,3-benzodioxol-5-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide, which makes it a useful tool for studying the role of the this compound in pain modulation. However, one limitation of ABT-594 is its relatively short half-life, which may limit its usefulness in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on ABT-594. One area of interest is the development of more potent and selective N-(6-acetyl-1,3-benzodioxol-5-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide agonists, which may have even greater potential for the treatment of pain. Another area of interest is the development of novel delivery systems for ABT-594, which may help to prolong its half-life and increase its efficacy. Finally, further research is needed to better understand the mechanisms underlying the analgesic and anti-inflammatory effects of ABT-594, which may lead to the development of new therapies for pain management.
Méthodes De Synthèse
The synthesis of ABT-594 involves several steps, starting with the reaction of 6-acetyl-1,3-benzodioxole with 3-methylpyrazole in the presence of a catalyst. The resulting intermediate is then reacted with 1,3,5-trimethylpyrazole-4-carboxylic acid chloride to yield ABT-594.
Applications De Recherche Scientifique
ABT-594 has been extensively studied for its potential use in pain management. It has been shown to be highly effective in animal models of acute and chronic pain, and has also been shown to be effective in human clinical trials for the treatment of neuropathic pain.
Propriétés
Formule moléculaire |
C16H17N3O4 |
|---|---|
Poids moléculaire |
315.32 g/mol |
Nom IUPAC |
N-(6-acetyl-1,3-benzodioxol-5-yl)-1,3,5-trimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C16H17N3O4/c1-8-15(9(2)19(4)18-8)16(21)17-12-6-14-13(22-7-23-14)5-11(12)10(3)20/h5-6H,7H2,1-4H3,(H,17,21) |
Clé InChI |
FKSWCGARWVEKFF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C)C(=O)NC2=CC3=C(C=C2C(=O)C)OCO3 |
SMILES canonique |
CC1=C(C(=NN1C)C)C(=O)NC2=CC3=C(C=C2C(=O)C)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B280202.png)


![ethyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B280207.png)

![2-amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280212.png)
![Methyl 2-methyl-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B280213.png)

![2-amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280216.png)
![2-amino-4-{5-[(4-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280217.png)
![2-amino-4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280218.png)
![2-amino-4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280220.png)
![Methyl 4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280221.png)

